

Structural Elucidation of Fmoc- β -Ala-Ala-OH

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Compound of Interest

Compound Name: *Fmoc-beta-Ala-Ala-OH*

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A Multi-Dimensional Analytical Framework for Peptide Linkers & Impurities

Executive Summary

Fmoc- β -Ala-Ala-OH (9-Fluorenylmethoxycarbonyl- β -alanyl-L-alanine) represents a critical structural motif in peptide chemistry, serving two distinct roles: as a deliberate spacer in peptidomimetics/PROTACs and as a notorious "insertion impurity" in the manufacturing of Fmoc-Alanine derivatives.[1]

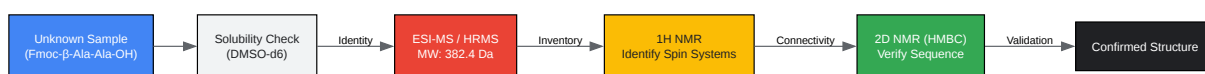
This guide provides a rigorous, self-validating framework for the structural elucidation of this dipeptide. Unlike standard α -peptides, the presence of β -alanine (3-aminopropanoic acid) introduces unique spectral signatures—specifically non-standard methylene splitting patterns—that require a specialized analytical logic.

Part 1: Analytical Strategy & Workflow

The elucidation process must move beyond simple identity confirmation to rigorous structural proof, specifically distinguishing the sequence Fmoc- β -Ala-Ala-OH from its regioisomer Fmoc-Ala- β -Ala-OH.

The Logic of Elucidation

- Mass Spectrometry (MS): Establishes molecular weight and fragmentation hierarchy (Fmoc loss vs. peptide backbone cleavage).
- ^1H NMR (1D): Quantifies proton inventory and identifies the distinct spin systems of β -Ala (A2B2/AA'BB') vs. Ala (AX3).
- 2D NMR (HMBC/COSY): The "Gold Standard" for sequence determination. We must prove the Fmoc group is attached to the β -Ala nitrogen, not the Ala nitrogen.
- HPLC: Confirms diastereomeric purity (critical since β -Ala is achiral but Ala is chiral).



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Figure 1: The sequential logic flow for structural confirmation, prioritizing non-destructive NMR techniques after solubility assessment.

Part 2: Mass Spectrometry (MS) Profiling

Objective: Confirm molecular formula (

) and analyze fragmentation to rule out truncated byproducts.

Experimental Protocol

- Instrument: Q-TOF or Orbitrap (ESI+).
- Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
- Direct Infusion: Avoid column interaction initially to see all ionizable species.

Data Interpretation Table

Ion Species	Theoretical m/z	Diagnostic Value
	383.16	Parent ion confirmation.
	405.14	Common adduct, confirms MW if protonation is suppressed.
	161.09	Loss of protecting group (Fragment: H- β -Ala-Ala-OH).
Fmoc Cation	179.08	Dibenzofulvene cation (highly characteristic of Fmoc).
Ion	-294.1	Cleavage at peptide bond (Fmoc- β -Ala acylium ion).

Critical Check: If you observe a peak at +71 Da higher than expected in a raw Fmoc-Ala-OH sample, it indicates the " β -Alanine Insertion" impurity (

unit), a common artifact of Lossen rearrangement during Fmoc-OSu activation [1, 2].

Part 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. NMR distinguishes the achiral β -alanine methylene protons from the chiral alanine methine proton.

1. Sample Preparation (Self-Validating)

- Solvent: DMSO-d6 is mandatory.
 - Reasoning:

often causes peak broadening of amide protons. DMSO-d6 ensures sharp amide signals () and prevents exchange with solvent, allowing integration [3].
- Concentration: 5-10 mg in 600 μ L.

- Validation: Check the residual solvent peak (DMSO quintet at 2.50 ppm). If water is present (>3.33 ppm), it may obscure β -Ala signals; dry sample if necessary [4].

2. ^1H NMR Spectral Assignment (400 MHz, DMSO- d_6)

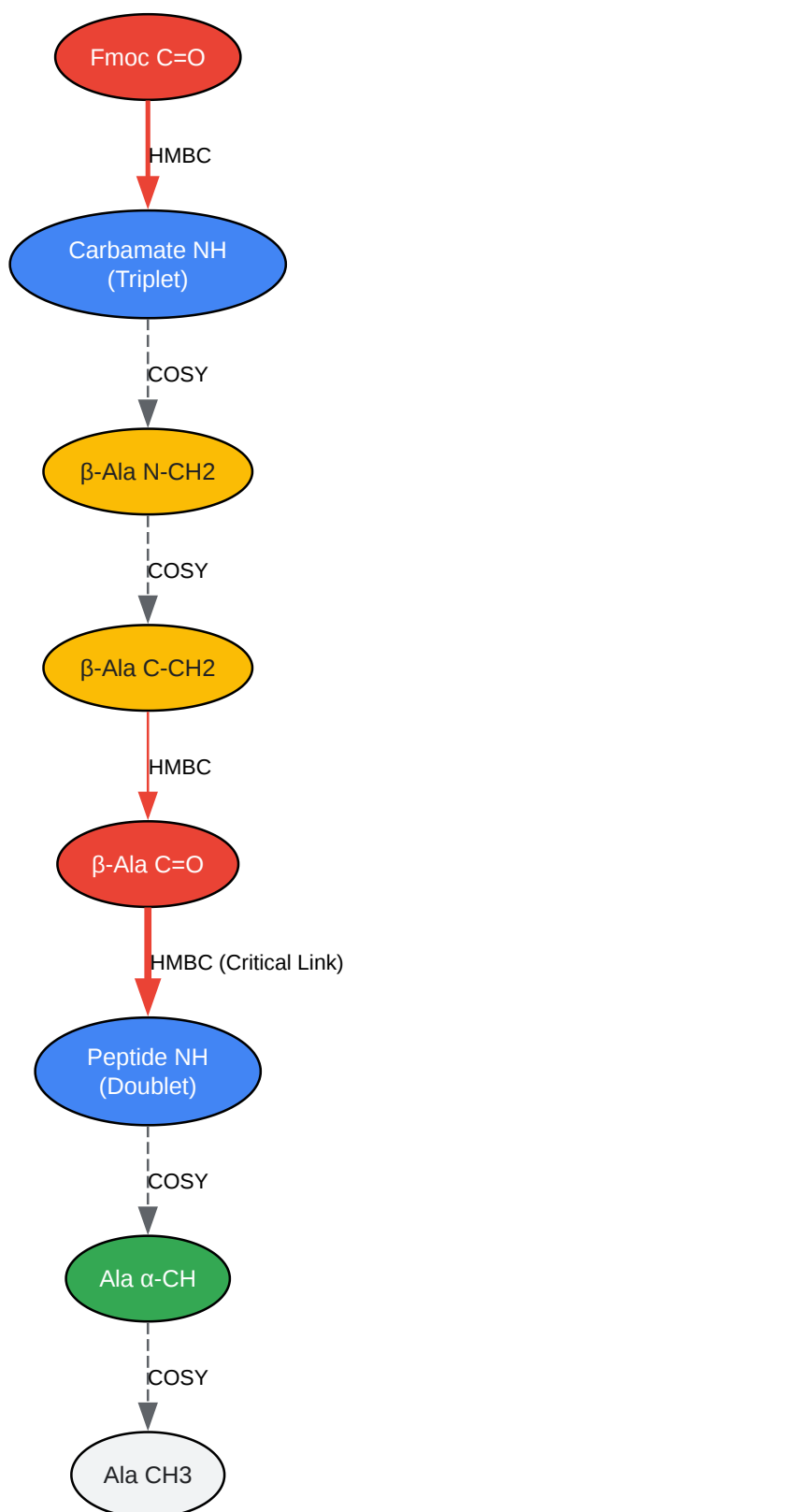
Moiety	Position	Shift (δ ppm)	Multiplicity	Integration	Structural Logic
Fmoc	Aromatics	7.30 – 7.90	Multiplets	8H	Fluorenyl ring system.
Fmoc	(Linker)	4.20 – 4.35	Doublet	2H	Coupled to Fmoc CH.
Fmoc	(Bridge)	4.15 – 4.25	Triplet	1H	Coupled to Fmoc
β -Ala	()	3.15 – 3.25	Quartet/m	2H	Diagnostic: Distinct from -Ala. Coupled to NH (carbamate).
β -Ala	()	2.25 – 2.35	Triplet	2H	Adjacent to Carbonyl.
Ala		4.10 – 4.20	Quintet/m	1H	Chiral center.
Ala		1.20 – 1.30	Doublet	3H	Diagnostic: Only methyl group in molecule.
Amide 1	Carbamate NH	7.30 – 7.50	Triplet (br)	1H	Attached to β -Ala (coupling to).
Amide 2	Peptide NH	8.00 – 8.20	Doublet	1H	Attached to Ala (coupling to CH).

Acid	COOH	12.0 – 13.0	Broad s	1H	C-terminal acid.
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3. Connectivity Logic (2D NMR)

To prove the sequence is Fmoc -> β -Ala -> Ala and not Fmoc -> Ala -> β -Ala:

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Look for a correlation between the β -Ala Carbonyl Carbon (~170 ppm) and the Ala Amide Proton (~8.1 ppm).
 - Interpretation: This proves the β -Ala carbonyl is forming the peptide bond.
- COSY (Correlation Spectroscopy):
 - System A: Ala
 - . (Spin system ends at quaternary carbonyl).
 - System B: Carbamate
 - .
 - Interpretation: If the Fmoc group were on the Alanine, the Carbamate NH would correlate to the Ala
 - . In our target structure, Carbamate NH correlates to the β -Ala
 - .



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Figure 2: NMR Connectivity Map. The critical HMBC link (Red Arrow) between β -Ala C=O and Ala NH confirms the peptide sequence order.

Part 4: Purity & Chromatographic Profile

Objective: Ensure the sample is free from the "Lossen Rearrangement" precursors or free Fmoc- β -Ala-OH.

- Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 3.5 μ m, 150 x 4.6 mm.
- Mobile Phase:
 - A: Water + 0.1% TFA
 - B: Acetonitrile + 0.1% TFA[2]
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (Fmoc absorption) and 210 nm (Peptide bond).
- Expected Retention: Fmoc- β -Ala-Ala-OH is relatively hydrophobic. It will elute after Fmoc-Ala-OH but before Fmoc- β -Ala- β -Ala-OH (if present).

Self-Validation Check: Calculate the peak area ratio at 254 nm vs 210 nm.

- Fmoc group absorbs strongly at 254 nm.
- If the 254/210 ratio drops significantly for a specific impurity peak, that impurity likely lacks the Fmoc group (e.g., free H- β -Ala-Ala-OH).

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